molecular formula C23H17BrClN3O4 B15083940 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765286-55-3

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B15083940
CAS No.: 765286-55-3
M. Wt: 514.8 g/mol
InChI Key: RHWMTBXPXSJBPC-LGJNPRDNSA-N
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Description

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrClN3O4 and a molecular weight of 514.767 g/mol This compound is known for its unique chemical structure, which includes a bromine atom, a chlorobenzoate group, and a carbohydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitroaniline with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate is then subjected to reduction and subsequent acylation with 3-toluidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the molecule provides unique sites for chemical modification and potential interactions with biological targets .

Properties

CAS No.

765286-55-3

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O4/c1-14-5-4-6-17(11-14)27-21(29)22(30)28-26-13-15-12-16(24)9-10-20(15)32-23(31)18-7-2-3-8-19(18)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

RHWMTBXPXSJBPC-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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